The compound can be classified as follows:
The synthesis of 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice play crucial roles in optimizing yield and purity during synthesis. For instance, reactions may be conducted under reflux conditions in organic solvents like methanol or dichloromethane to facilitate cyclization and functionalization steps .
The molecular structure of 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol features:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds, providing insights into their conformational dynamics .
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol can participate in various chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .
Further studies are required to elucidate its precise mechanism within biological systems .
The physical and chemical properties of 5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol include:
Characterization techniques such as Infrared Spectroscopy (IR) can provide additional insights into functional groups present within the molecule .
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol has potential applications in various fields:
Research continues to explore its full potential in these areas, emphasizing its importance in drug discovery and development .
The compound 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol (CAS: 1341047-68-4 for the base; 1423029-18-8 for the hydrochloride salt) represents a strategically engineered scaffold in modern medicinal chemistry. Its emergence aligns with the broader trend of incorporating N-heterocycles and fluorinated motifs into bioactive molecules. The pyrrolidin-3-ol core provides a chiral, conformationally constrained secondary amine that serves as a versatile pharmacophore, mimicking natural amino acid conformations while enhancing target binding specificity. The introduction of the 4-(trifluoromethyl)phenyl substituent at the C5 position significantly modifies the molecule's electronic and steric properties, enabling optimized interactions with biological targets [1] [4] [9].
This compound gained prominence as an intermediate in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its structural complexity—featuring a stereogenic center at C3—demands enantioselective synthesis to isolate the biologically active enantiomer, typically the (3R,5S) configuration, which exhibits superior binding affinity in preclinical models. The historical development of this scaffold parallels advances in asymmetric hydrogenation and reductive amination techniques, enabling scalable production of chiral pyrrolidines for high-throughput screening campaigns [4] [9].
Table 1: Structural Analogs of 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
Compound Name | CAS Number | Molecular Formula | Key Structural Features | Primary Applications |
---|---|---|---|---|
5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol | 1341047-68-4 | C₁₁H₁₂F₃NO | 3-hydroxy pyrrolidine, 4-CF₃-phenyl | Kinase inhibitor intermediates |
Hydrochloride salt | 1423029-18-8 | C₁₁H₁₃ClF₃NO | Protonated amine, enhanced solubility | Pharmaceutical salt form |
4-(Trifluoromethyl)pyrrolidin-3-ol | - | C₅H₈F₃NO | Simplified analog lacking phenyl group | Building block for SAR studies |
1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol | - | C₁₂H₁₄F₃NO | N-benzylated derivative | Antimicrobial candidate |
The trifluoromethyl (-CF₃) group is a cornerstone of rational drug design due to its unique physicochemical properties. When appended to the phenyl ring at the para-position in 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol, it exerts three critical effects:
Table 2: Impact of -CF₃ on Physicochemical Parameters
Parameter | With -CF₃ Group | Without -CF₃ Group | Biological Consequence |
---|---|---|---|
Lipophilicity (logP) | 0.3–0.5 (calculated) | -0.2–0.1 | Enhanced passive diffusion across cell membranes |
Aromatic Ring σₚ | +0.54 (Hammett constant) | Reference = 0 | Improved π-stacking and charge transfer |
Metabolic Lability | Low (C-F bond dissociation energy = 115 kcal/mol) | High (C-H BDE = 110 kcal/mol) | Reduced CYP-mediated deactivation |
In kinase inhibitor design—such as ponatinib analogs—the -CF₃ group enables critical hydrophobic contact with the gatekeeper residue (e.g., Thr315 in BCR-ABL1), compensating for lost hydrogen bonds in mutant variants [5] [8]. Similarly, in RBP4 antagonists, trifluoromethylated pyrrolidines disrupt retinol binding by inducing steric clashes and altering protein dynamics [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1